3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
Overview
Description
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is an organic compound with the molecular formula C15H17BO5. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a 3,5-dimethoxybenzyloxy moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzyl alcohol and phenylboronic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).
Coupling Reaction: The key step involves the coupling of the 3,5-dimethoxybenzyl alcohol with phenylboronic acid using a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Substitution Reactions: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate reactions.
Solvents: Tetrahydrofuran and other organic solvents are commonly used.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The compound’s reactivity is influenced by the presence of the 3,5-dimethoxybenzyloxy group, which can affect its electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenylboronic acid: Similar in structure but lacks the benzyloxy group.
Phenylboronic acid: A simpler boronic acid without the methoxy and benzyloxy substituents.
3,5-Dimethylphenylboronic acid: Contains methyl groups instead of methoxy groups.
Uniqueness
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is unique due to the presence of both the 3,5-dimethoxybenzyloxy group and the boronic acid functionality. This combination imparts specific reactivity and properties that make it valuable in various chemical and biological applications .
Properties
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO5/c1-19-14-6-11(7-15(9-14)20-2)10-21-13-5-3-4-12(8-13)16(17)18/h3-9,17-18H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLNRXRMGFVLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC(=C2)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584506 | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-09-5 | |
Record name | {3-[(3,5-Dimethoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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